molecular formula C16H20N2O2 B5200114 N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide

N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide

Cat. No. B5200114
M. Wt: 272.34 g/mol
InChI Key: PCKMBDCQNRPUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide, also known as AH-7921, is a synthetic opioid drug. It was first synthesized in the 1970s by Allen and Hanburys, a British pharmaceutical company. AH-7921 is a potent analgesic drug that has been used in scientific research to study the opioid receptor system and pain pathways.

Mechanism of Action

N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide acts as an agonist at the mu-opioid receptor. It binds to the receptor and activates it, leading to the release of endogenous opioids and the inhibition of pain signals. N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide produces a range of biochemical and physiological effects. Its primary effect is analgesia, which is mediated through the activation of the mu-opioid receptor. N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide also produces sedation, respiratory depression, and euphoria. These effects are similar to those produced by other opioids, such as morphine.

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide has several advantages and limitations for lab experiments. Its high affinity for the mu-opioid receptor makes it a useful tool for studying the opioid receptor system and pain pathways. However, its potency and potential for abuse make it a dangerous substance to handle, and it requires specialized equipment and expertise to work with safely.

Future Directions

There are several future directions for research on N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide. One area of interest is the development of new opioid drugs that have fewer side effects and less potential for abuse. Another area of interest is the investigation of the long-term effects of N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide on the brain and behavior. Finally, researchers may continue to use N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide as a tool for studying the opioid receptor system and pain pathways.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide involves the reaction of 4-acetamidophenyl magnesium bromide with bicyclo[4.1.0]hept-3-ene-7-carboxylic acid anhydride. This reaction yields N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide. The synthesis of N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide has been used in scientific research to study the opioid receptor system and pain pathways. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide has also been used in animal studies to investigate the effects of opioids on behavior and cognition.

properties

IUPAC Name

N-(4-acetamidophenyl)bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10(19)17-11-6-8-12(9-7-11)18-16(20)15-13-4-2-3-5-14(13)15/h6-9,13-15H,2-5H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKMBDCQNRPUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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